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Compound of Interest

5-Bromo-2-chloro-4-methyl-3-
Compound Name:
nitropyridine

cat. No.: B1520513

5-Bromo-2-chloro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound
that serves as a versatile intermediate in modern organic synthesis.[1] Its pyridine core is a
privileged scaffold found in numerous pharmaceuticals and agrochemicals, making the
development of modular synthetic methods for its derivatives highly desirable.[2][3] This guide
provides a detailed examination of its chemical properties, reactivity, and strategic applications,
with a focus on the mechanistic rationale behind its utility in constructing complex molecular
architectures. The molecule's structure, featuring four distinct substituents on the pyridine ring
—a methyl group, an electron-withdrawing nitro group, and two different halogens (chloro and
bromo) at positions amenable to distinct transformations—offers a rich platform for selective
chemical modifications.[1] This strategic arrangement of functional groups allows for
sequential, controlled reactions, making it an invaluable tool for medicinal chemists and
process development scientists.

Physicochemical Properties and Safety Data

Understanding the fundamental properties and handling requirements of a reagent is
paramount for its safe and effective use in a laboratory setting.
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Property Value Source(s)
CAS Number 884495-15-2 [4][5]
Molecular Formula CeHaBrCIN20:2 [1][6]
Molecular Weight 251.47 g/mol [6]

5-bromo-2-chloro-4-methyl-3-
IUPAC Name ) o [4]
nitropyridine

Physical Form Solid; Light yellow powder [4117]

Purity Typically 297% [4]

Store in a refrigerator or under
Storage inert gas (nitrogen or Argon) at  [4][7]
2-8°C

Safety and Handling:

This compound must be handled with appropriate precautions in a well-ventilated fume hood. It
is classified as harmful and an irritant.

e Signal Word: Warning[4]

e Hazard Statements:

[¢]

H302: Harmful if swallowed[4][8]

[¢]

H315: Causes skin irritation[4][8]

o

H319: Causes serious eye irritation[4][9]

o

H335: May cause respiratory irritation[4][8]

o Precautionary Measures: Avoid breathing dust, vapor, or mist.[10] Wear protective gloves,
clothing, and eye/face protection.[10] In case of contact with eyes, rinse cautiously with
water for several minutes.[10] Standard safety protocols, including the use of a safety
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shower and eyewash station, should be readily accessible.[11] For detailed information,
always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[4][12]

Core Reactivity: A Tale of Two Reactive Sites

The synthetic utility of 5-bromo-2-chloro-4-methyl-3-nitropyridine is dominated by the
differential reactivity of its two halogen substituents. The electronic nature of the substituted
pyridine ring dictates the preferred reaction pathway at each site. The pyridine ring is inherently
electron-deficient due to the electronegative nitrogen atom, a characteristic that is significantly
amplified by the potent electron-withdrawing nitro group at the C-3 position.[13][14]

Nucleophilic Aromatic Substitution (SNAr) at the C-2
Position

The chloro group at the C-2 position is highly activated for Nucleophilic Aromatic Substitution
(SNAr).[15] This heightened reactivity is a direct consequence of its position ortho to the ring
nitrogen and para to the nitro group.

Mechanistic Rationale: The SNAr mechanism proceeds via a two-step addition-elimination
pathway.[15]

» Nucleophilic Attack: A nucleophile attacks the electrophilic C-2 carbon, breaking the
aromaticity of the ring and forming a high-energy anionic intermediate known as a
Meisenheimer complex.[15][16]

 Stabilization: The negative charge of this intermediate is effectively delocalized and
stabilized by resonance, particularly onto the electronegative ring nitrogen and the oxygen
atoms of the para-nitro group.[15][17] This stabilization is key to lowering the activation
energy of the reaction. Attack at C-2 (or C-4) is favored over C-3 because it allows the
negative charge to be placed directly on the ring nitrogen, a more electronegative atom than
carbon.[17]

o Elimination: The aromaticity is restored by the expulsion of the chloride leaving group,
yielding the final substituted product.[16]

Caption: SNAr mechanism at the C-2 position.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://file.chemscene.com/pdf/UsaMSDS/MSDSUSACS-W010207.pdf
https://www.sigmaaldrich.com/TW/zh/product/synthonixcorporation/sy3h5815f575?context=bbe
https://www.combi-blocks.com/msds/PY-7317.pdf
https://www.benchchem.com/product/b1520513?utm_src=pdf-body
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-pyridine.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8787753/
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://m.youtube.com/watch?v=yjNj-DhG_F4
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://chemistry.stackexchange.com/questions/103097/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine
https://chemistry.stackexchange.com/questions/103097/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine
https://m.youtube.com/watch?v=yjNj-DhG_F4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Exemplary Protocol: Amination via SNAr This protocol describes a general procedure for the
substitution of the C-2 chlorine with a primary or secondary amine.

» Reagent Preparation: In a clean, dry flask equipped with a magnetic stir bar and reflux
condenser, dissolve 5-bromo-2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a suitable polar
aprotic solvent such as DMF, DMSO, or NMP.

» Addition of Nucleophile: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base
such as diisopropylethylamine (DIPEA) or potassium carbonate (K2COs) (1.5-2.0 eq).
Causality Note: The base is required to neutralize the HCI generated during the reaction,
driving it to completion.

¢ Reaction Conditions: Heat the reaction mixture, typically to 80-120 °C. The reaction progress
should be monitored by TLC or LC-MS. Insight: Heating is often necessary to overcome the
energy barrier of disrupting the ring's aromaticity.[16]

» Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it
into water to precipitate the product. The crude solid can be collected by filtration, washed
with water, and dried. Further purification is typically achieved by recrystallization or column
chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at the C-5 Position

The bromo group at the C-5 position is an excellent handle for transition-metal-catalyzed cross-
coupling reactions, most notably the Suzuki-Miyaura coupling.[18][19] This reaction forms a
new carbon-carbon bond, providing access to a vast array of biaryl and heteroaryl structures.
[20]

Mechanistic Rationale (Suzuki-Miyaura Coupling): The reaction proceeds through a catalytic
cycle involving a palladium catalyst, typically in its Pd(0) oxidation state.[21]

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the
pyridine ring to form a Pd(ll) intermediate. This is often the rate-determining step of the cycle.
[21]

o Transmetalation: The organoboron species (e.g., a boronic acid or ester), activated by a
base, transfers its organic group to the Pd(Il) complex, displacing the halide.[19] The base
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(e.g., K2COs, Cs2C0:3) is crucial for the formation of the more nucleophilic boronate complex.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated from the metal center, forming the final C-C bond and regenerating the active
Pd(0) catalyst, which re-enters the catalytic cycle.[21]

Ar-Br
(Substrate)

Pd(O)L_n
(Active Catalyst)

Aryl-Pd(Il)-Br(L_n)

Transmetalation

Aryl-Pd(11)-R'(L_n)

Reductive Elimination

Ar-R'
(Product)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Exemplary Protocol: Suzuki-Miyaura Coupling This protocol provides a general method for
coupling an arylboronic acid to the C-5 position.

 Inert Atmosphere: Assemble a reaction vessel under an inert atmosphere (e.g., Argon or
Nitrogen). Causality Note: It is critical to rigorously exclude oxygen, which can oxidize and
deactivate the Pd(0) catalyst.[22]

o Reagent Addition: To the vessel, add 5-bromo-2-chloro-4-methyl-3-nitropyridine (1.0 eq),
the arylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)a, 2-
5 mol %), and a base (e.g., K2COs, K3POa, 2-3 eq).[18]

e Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-
dioxane, toluene, or DME) and water is commonly used. Insight: Degassing the solvent via
freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes is essential for
reproducible results.[22]

e Reaction Conditions: Heat the mixture, typically to 80-100 °C, with vigorous stirring until the
starting material is consumed (monitored by TLC or LC-MS).

o Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate (NazS0a), filter, and concentrate under reduced pressure. The
crude product is then purified by column chromatography.

Synthetic Strategy and Application

The strategic placement of functional groups makes this compound an ideal starting point for
building complex molecules. For instance, a researcher could first perform an SNAr reaction at
the C-2 position to introduce a key pharmacophore, followed by a Suzuki coupling at the C-5
position to append another fragment, and finally, reduce the nitro group at C-3 to an amine,
which can be further functionalized.
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Caption: A logical workflow for sequential functionalization.
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This step-wise approach is crucial in drug discovery programs. For example, related building
blocks like 5-bromo-2-methyl-3-nitropyridine are used in the synthesis of potent and orally
bioavailable inhibitors of Polo-like kinase 1 (PLK1), a target in oncology research.[23] The
ability to rapidly generate analogs by varying the nucleophile in the SNAr step and the boronic
acid in the coupling step makes this scaffold highly valuable for structure-activity relationship
(SAR) studies.

Conclusion

5-Bromo-2-chloro-4-methyl-3-nitropyridine is more than a simple chemical intermediate; it is
a strategically designed building block that offers chemists precise control over molecular
construction. Its dual reactivity, enabling selective SNAr and palladium-catalyzed cross-
coupling reactions, provides a reliable and powerful platform for accessing diverse and
complex chemical matter. For researchers in pharmaceutical and agrochemical development,
mastering the chemistry of this versatile reagent opens the door to accelerated discovery and
the efficient synthesis of novel, high-value compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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